Lipophilicity & MW vs. Trifluoromethoxy Analog
Replacing the –OCCl₃ group with –OCF₃ decreases the molecular weight by 49.4 g/mol and lowers the computed XLogP3 by 0.7 log units. Specifically, 2-bromo-1-fluoro-3-(trichloromethoxy)benzene displays MW = 308.4 g/mol and XLogP3 = 4.6 [1], whereas the trifluoromethoxy analog (CAS 1242249-84-8) displays MW = 259.0 g/mol and XLogP3 = 3.9 [2]. The higher lipophilicity of the –OCCl₃ derivative predicts greater membrane permeability but also potentially higher metabolic liability; this trade-off must be evaluated in the context of the target product profile.
Comparator: MW 259.0 g/mol, XLogP3 3.9
Δ +49.4 g/mol / +0.7 log units
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 308.4 g/mol; XLogP3 = 4.6; H-bond acceptor count = 2 |
| Comparator Or Baseline | 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene (CAS 1242249-84-8): MW = 259.0 g/mol; XLogP3 = 3.9; H-bond acceptor count = 5 |
| Quantified Difference | ΔMW = +49.4 g/mol; ΔXLogP3 = +0.7; ΔHBA = −3 |
| Conditions | Computed properties from PubChem (release 2021.05.07 / 2025.04.14); XLogP3 algorithm version 3.0. |
Why This Matters
Procurement of the –OCCl₃ precursor allows the medicinal chemist to explore a broader lipophilicity range and to access both the trifluoromethoxy and chlorodifluoromethoxy analogs from a single starting material, reducing the number of building blocks that must be sourced and validated.
- [1] PubChem Compound Summary for CID 71669443, 2-Bromo-1-fluoro-3-(trichloromethoxy)benzene. View Source
- [2] PubChem Compound Summary for CID 71669445, 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene. View Source
